![molecular formula C6H7N3 B2738912 1,5-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 856860-16-7](/img/structure/B2738912.png)
1,5-dimethyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C6H7N3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 1,5-dimethyl-1H-pyrazole-4-carbonitrile consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The 1,5-dimethyl groups indicate that there are methyl groups attached to the first and fifth carbon atoms of the pyrazole ring .Chemical Reactions Analysis
The reactivity of related compounds has been explored in various studies. For example, 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile has been found to react with active methylene derivatives, including malononitrile and ethyl cyanoacetate .Physical And Chemical Properties Analysis
1,5-Dimethyl-1H-pyrazole-4-carbonitrile is a solid substance at room temperature with a molecular weight of 121.14 .Scientific Research Applications
Synthesis of Pyrazole Derivatives
1,5-dimethyl-1H-pyrazole-4-carbonitrile is used in the synthesis of various pyrazole derivatives . These derivatives have diverse biological applications, including antioxidant, antiandrogen, anesthetic, antidiabetic, antifungal, and antiinflammatory activities .
Anticancer Activity
Some pyrazole derivatives synthesized from 1,5-dimethyl-1H-pyrazole-4-carbonitrile have shown potential anticancer activity . They have demonstrated significant cytotoxic activity in the nanomolar range against certain types of breast and ovarian tumors .
Antibacterial Activity
Pyrazole derivatives synthesized from 1,5-dimethyl-1H-pyrazole-4-carbonitrile have also shown potential antibacterial activities .
Synthesis of Heterocyclic Systems
1,5-dimethyl-1H-pyrazole-4-carbonitrile is used in the synthesis of diverse heterocyclic systems containing azole and condensed azole moieties . These compounds are highly valued in organic synthesis .
Antileishmanial Activity
Some compounds synthesized from 1,5-dimethyl-1H-pyrazole-4-carbonitrile have shown potent in vitro antipromastigote activity . A molecular simulation study was performed to justify this activity .
Antimalarial Evaluation
Compounds synthesized from 1,5-dimethyl-1H-pyrazole-4-carbonitrile have also been evaluated for their antimalarial activity .
Safety and Hazards
properties
IUPAC Name |
1,5-dimethylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-6(3-7)4-8-9(5)2/h4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJIZCZXTPDLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-1H-pyrazole-4-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.